An In-depth Technical Guide to N-(2-Aminophenyl)acetamide
An In-depth Technical Guide to N-(2-Aminophenyl)acetamide
Abstract: This document provides a comprehensive technical overview of the core properties of N-(2-Aminophenyl)acetamide (also known as 2'-Aminoacetanilide). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications as a key synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Core Physicochemical Properties
N-(2-Aminophenyl)acetamide is an organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1][2] Its core structure consists of an acetamide group attached to a phenyl ring, which also bears an amino group at the ortho position.
Quantitative Data Summary
The fundamental chemical and physical properties of N-(2-Aminophenyl)acetamide are summarized in the table below for quick reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-aminophenyl)acetamide | [1][3][4] |
| Synonyms | 2'-Aminoacetanilide, o-Aminoacetanilide, N-Acetyl-1,2-phenylenediamine | [1][5] |
| CAS Number | 34801-09-7 | [1][5][6] |
| Molecular Formula | C₈H₁₀N₂O | [5][7] |
| Molecular Weight | 150.18 g/mol | [1][3] |
| Appearance | Solid; White or slightly yellow crystalline powder | [5][7] |
| Melting Point | 133-137 °C (lit.) | [6][7][8][9] |
| Boiling Point | 361.5 ± 25.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| Topological Polar Surface Area | 55.1 Ų | |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| InChI Key | MPXAYYWSDIKNTP-UHFFFAOYSA-N | [3][5][9] |
| SMILES | CC(=O)NC1=CC=CC=C1N | [1][3][9] |
Experimental Protocols
This section details the common experimental procedures for the synthesis and subsequent characterization of N-(2-Aminophenyl)acetamide.
Synthesis Protocol: Catalytic Hydrogenation
A prevalent method for synthesizing N-(2-Aminophenyl)acetamide is through the catalytic hydrogenation of 2-nitroacetanilide.[1][9] This reaction involves the reduction of the nitro group to an amino group.
Materials:
-
2-Nitroacetanilide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve 2-nitroacetanilide in a suitable solvent, such as methanol, in a reaction vessel designed for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount is typically a small percentage of the starting material's weight.
-
Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a typical pressure is 40 psi) and stir the mixture vigorously at room temperature.[10]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]
-
Wash the filter cake with additional solvent to ensure all the product is collected.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-Aminophenyl)acetamide.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as absolute ethanol, to obtain a high-purity solid.[10]
Caption: Workflow for the synthesis of N-(2-Aminophenyl)acetamide.
Analytical Characterization Protocols
Following synthesis and purification, the identity and purity of N-(2-Aminophenyl)acetamide are confirmed using various spectroscopic and physical methods.
1. Melting Point Determination:
-
Protocol: A small amount of the dried, crystalline product is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The range of temperature from the first appearance of liquid to the complete melting of the solid is recorded and compared to the literature value (133-137 °C).[7][8]
2. Infrared (IR) Spectroscopy:
-
Protocol: An IR spectrum is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3] The solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Key characteristic peaks for N-H stretches (from both amine and amide groups), C=O stretch (amide), and aromatic C-H and C=C bonds are analyzed to confirm the functional groups present in the molecule.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[3] A small sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ), integration values, and splitting patterns of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the precise molecular structure and confirm the identity of the compound.
4. Mass Spectrometry (MS):
-
Protocol: Mass spectrometry is used to determine the molecular weight of the compound.[4][11] A sample is introduced into the mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (approx. 150.18 g/mol ), helping to confirm its identity.[3][4]
Caption: Standard workflow for analytical characterization.
Biological Activity and Applications
N-(2-Aminophenyl)acetamide is primarily recognized for its role as a versatile synthetic intermediate rather than for its direct biological activity.[1] Acetamide derivatives, in general, have attracted significant interest in medicinal chemistry for a range of biological activities, including potential anti-inflammatory and antioxidant effects.[12][13]
The primary application of N-(2-Aminophenyl)acetamide is in the synthesis of more complex molecules with established biological and industrial importance.
Key Applications:
-
Benzimidazole Synthesis: It is a key starting material for the preparation of 2-methylbenzimidazole.[1][9] Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications.
-
CFTR Inhibitor Synthesis: The compound is used in the synthesis of potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors.[9]
-
Dye Production: It serves as a precursor in the creation of azobenzothiazole dyes.[1][9]
Caption: Key applications of N-(2-Aminophenyl)acetamide.
Safety and Handling
N-(2-Aminophenyl)acetamide is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin.[7] Standard safety precautions should be taken when handling this chemical.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][9]
It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
References
- 1. 2-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. o-Aminoacetanilide | C8H10N2O | CID 11149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminoacetanilide [webbook.nist.gov]
- 5. N-(2-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 6. labsolu.ca [labsolu.ca]
- 7. chembk.com [chembk.com]
- 8. 2′-Aminoacetanilide | CAS#:34801-09-7 | Chemsrc [chemsrc.com]
- 9. 2 -Aminoacetanilide 98 34801-09-7 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. Acetamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
